molecular formula C12H17N3O2S B7838520 N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine

Cat. No.: B7838520
M. Wt: 267.35 g/mol
InChI Key: BTBIUGYTSUWBOK-UHFFFAOYSA-N
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Description

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine typically involves the reaction of 2,2-dimethylpropane-1,3-diamine with 1,1-dioxo-1,2-benzothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the Hippo signaling pathway, which is involved in regulating cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropane-1,3-diamine moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,7-13)8-14-11-9-5-3-4-6-10(9)18(16,17)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBIUGYTSUWBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CNC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN)CNC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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